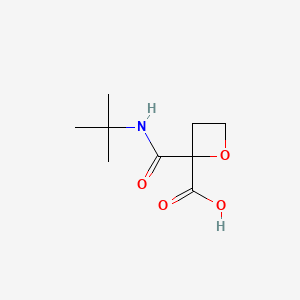

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a specialized oxetane derivative featuring a unique combination of functional groups: a strained oxetane ring, a carboxylic acid moiety, and a tert-butylcarbamoyl substituent at the 2-position. This structure confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry. Oxetanes are valued for their ability to modulate solubility, metabolic stability, and bioavailability in drug design due to their partial saturation and polarity .

Preparation Methods

The synthesis of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Additionally, the compound can be synthesized through the reaction of tert-butyl isocyanate with oxetane-2-carboxylic acid under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the cleavage of the oxetane ring to form linear or branched products .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique physicochemical properties . They are also used as building blocks in the synthesis of more complex molecules. In materials science, oxetane-containing compounds are investigated for their potential use in polymer synthesis and as monomers for creating novel materials . Additionally, the compound’s stability and reactivity make it a valuable tool in various chemical research applications.

Mechanism of Action

The mechanism of action of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, depending on the specific context and application.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: (1) oxetane-2-carboxylic acid derivatives, (2) tert-butylcarbamoyl-containing compounds, and (3) hybrid structures. Below is a detailed comparison:

Oxetane-2-Carboxylic Acid Derivatives

Key Differences :

- Polarity and Solubility : The parent acid (C₄H₆O₃) exhibits higher water solubility due to the free carboxylic acid group compared to its esters .

Tert-Butylcarbamoyl-Containing Compounds

Key Differences :

- Ring Strain : The oxetane ring in the target compound introduces strain (~26 kcal/mol), which is absent in piperazine or benzene derivatives. This strain may enhance reactivity in ring-opening reactions .

- Biological Activity : Boronic acid derivatives (e.g., 1256345-93-3) are protease inhibitors, whereas the target oxetane compound’s activity remains unexplored in the provided evidence .

Hybrid Structures

The target compound combines features of the above categories. Its estimated molecular weight is ~215–230 g/mol (based on oxetane-2-carboxylic acid + tert-butylcarbamoyl group).

Biological Activity

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound characterized by its unique oxetane ring structure, which contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : Approximately 157.19 g/mol

- Functional Groups : The compound features a carboxylic acid group and a tert-butylcarbamoyl substituent, enhancing its reactivity and interaction with biological targets.

The oxetane ring provides unique reactivity patterns, particularly in ring-opening reactions, which can lead to the formation of various derivatives that may exhibit different biological activities.

Biological Activity Overview

Research indicates that compounds containing oxetane structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : The introduction of bioisosteres such as oxetanes can enhance drug-like properties, potentially improving interactions with cancer cell targets while reducing side effects associated with traditional carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Binding Affinity : The compound's carboxylic acid moiety can participate in acid-base interactions, while the oxetane structure allows for nucleophilic attack and subsequent functionalization.

- Metabolic Stability : Modifications to the compound's structure can enhance its metabolic stability and improve its pharmacokinetic profile, making it more effective in therapeutic applications.

Research Findings

Several studies have examined the biological activity of related compounds and analogs, providing insights into the potential efficacy of this compound:

Case Study: Anticancer Activity

A study on related oxetane derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and A549 lung cancer cells. Such findings suggest that modifications to the oxetane structure could lead to enhanced anticancer activity .

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| Compound A | 31 ± 5 (24 h) | 17 ± 2 (24 h) |

| Compound B | 4.6 ± 0.6 (24 h) | 4.5 ± 0.5 (24 h) |

| Compound C | 5 ± 2 (24 h) | 4.5 μM (24 h) |

This table illustrates comparative cytotoxicity data for various compounds related to the oxetane structure.

Q & A

Basic Research Questions

Q. What are the key structural features and stability challenges of 2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid?

- Structural Analysis : The compound combines a strained oxetane ring (four-membered cyclic ether) with a tert-butylcarbamoyl group and a carboxylic acid moiety. The oxetane ring contributes to steric strain, while the tert-butyl group enhances steric bulk, influencing reactivity and solubility .

- Stability : The oxetane ring is prone to isomerization into lactones under acidic or thermal conditions. Stabilization strategies include storing at low temperatures (-20°C) and using inert atmospheres during synthesis .

Q. What synthetic routes are effective for preparing this compound?

- Methodology :

Carbamoylation : React oxetane-2-carboxylic acid with tert-butyl isocyanate under basic conditions (e.g., DMF, 0–5°C) to introduce the carbamoyl group .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protecting groups for the carboxylic acid during intermediate steps, followed by deprotection with TFA .

- Optimization : Monitor reaction progress via HPLC or LC-MS to minimize side reactions like lactone formation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store sealed in dry conditions at -20°C to prevent hydrolysis or isomerization .

- Handling : Use glove boxes or Schlenk lines under nitrogen to avoid moisture. Conduct stability tests (TGA/DSC) to validate storage protocols .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : 1H- and 13C-NMR to confirm stereochemistry and detect lactone impurities .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to study conformational preferences of the oxetane ring .

Q. How does the tert-butylcarbamoyl group affect the compound’s reactivity in nucleophilic environments?

- Mechanistic Insight : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamoyl carbonyl, directing reactivity toward the oxetane ring or carboxylic acid. Comparative studies with methylcarbamoyl analogs show reduced ring-opening rates by 30–40% due to steric effects .

- Applications : This steric protection enhances selectivity in coupling reactions (e.g., peptide synthesis or metal-catalyzed cross-couplings) .

Q. What computational models predict the isomerization kinetics of the oxetane ring?

- Methods :

- DFT Calculations : Model transition states for ring-opening pathways (e.g., lactonization) using Gaussian or ORCA software. Solvent effects (e.g., dielectric constant of DMSO) are critical .

- MD Simulations : Simulate conformational dynamics to identify metastable intermediates .

Q. Contradictions and Resolutions

- Isomerization Pathways : notes lactone formation, while emphasizes steric protection against nucleophilic attack. These are complementary: the tert-butyl group slows nucleophilic ring-opening but does not prevent acid-catalyzed lactonization .

Q. Methodological Recommendations

- For kinetic studies, use stopped-flow NMR to capture rapid isomerization events .

- In drug discovery, pair this compound with protease inhibitors to assess bioactivity against sterically constrained targets .

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)10-6(11)9(7(12)13)4-5-14-9/h4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

SZTFSSHIBNTXIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1(CCO1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.